molecular formula C10H6Cl8 B041520 Chlordane CAS No. 12789-03-6

Chlordane

Cat. No. B041520
CAS RN: 12789-03-6
M. Wt: 409.8 g/mol
InChI Key: BIWJNBZANLAXMG-UHFFFAOYSA-N
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Description

Chlordane is a synthetic organochlorine compound primarily used as an insecticide. It is recognized as a persistent organic pollutant (POP) due to its long residence in the environment after application. Technical chlordane is a complex mixture of many components, initially synthesized by the Diels-Alder fusion of hexachlorocyclopentadiene and cyclopentadiene to form chlordene, which is then chlorinated to achieve a chlorine content of 64 to 67% (Nomeir, Nomeir, & Hajjar, 1987).

Synthesis Analysis

Chlordane's synthesis process involves the formation of chlordene as an intermediate, which undergoes further chlorination to produce chlordane with a specific chlorine content. This results in a product containing several components, including cis-chlordane, trans-chlordane, trans-nonachlor, heptachlor, and various chlordene isomers (Nomeir, Nomeir, & Hajjar, 1987).

Molecular Structure Analysis

The molecular structure of chlordane is diverse, with technical chlordane consisting of a mixture of at least 20 different components. The major components identified include cis-chlordane, trans-chlordane, and various other chlorinated products. This complexity contributes to its environmental persistence and bioaccumulation potential (Nomeir, Nomeir, & Hajjar, 1987).

Chemical Reactions and Properties

Chlordane undergoes several chemical reactions in the environment, including enantioselective metabolism, which involves the enantioselective transformation of chlordane isomers and their metabolites by liver microsomes. This process is dependent on the microsomal preparation used and demonstrates the complexity of chlordane's interaction with biological systems (Kania-Korwel & Lehmler, 2013).

Physical Properties Analysis

Chlordane's physical properties contribute to its environmental persistence. It is highly lipophilic, allowing it to accumulate in the fatty tissues of organisms and persist in the environment long after its application. This bioaccumulation potential is critical in understanding its environmental impact and the risks associated with its use (Mattina, Iannucci‐Berger, & Dykas, 2000).

Chemical Properties Analysis

The chemical properties of chlordane, such as its ability to undergo enantioselective metabolism, indicate its complex interaction with biological systems and the environment. The presence of chiral components and their selective metabolism highlight the need for a nuanced understanding of chlordane's environmental and health impacts (Kania-Korwel & Lehmler, 2013).

Scientific Research Applications

  • Pesticide in Agriculture

    • Application : Chlordane was widely used as a pesticide for soil and seed treatment and wood protection . It was mainly used to protect structures and crops, but it could also be used on turf, lawns, ornamental trees, and drainage ditches .
    • Method : The pesticide was applied directly to the soil, seeds, or wood that needed protection .
    • Results : While effective as a pesticide, Chlordane has been found to persist in soil with a half-life of approximately 1 year . It has been declared as a possible human carcinogen affecting the body’s immune system .
  • Environmental Monitoring

    • Application : Monitoring the residual levels of Chlordane in the environment, particularly in soil and water bodies .
    • Method : Various analytical methods are used to detect and quantify the presence of Chlordane in environmental samples .
    • Results : Some researchers reported higher Chlordane concentrations in soil at few places of India, which raises the possibility of adverse effects on the environment .
  • Termite Treatment

    • Application : Chlordane was used for termite treatment of approximately 30 million homes in the United States until it was banned in 1988 .
    • Method : The pesticide was applied directly to the structures that needed protection .
    • Results : While effective against termites, Chlordane has been linked to cancers, diabetes, and neurological disorders .
  • Food Crop Protection

    • Application : Chlordane was used on food crops like corn and citrus until it was banned 10 years earlier .
    • Method : The pesticide was applied directly to the crops that needed protection .
    • Results : Chlordane is resistant to degradation in the environment and readily accumulates in lipids (fats) of humans and animals .
  • Air Quality Monitoring

    • Application : Monitoring the levels of Chlordane in indoor and outdoor air .
    • Method : Various analytical methods are used to detect and quantify the presence of Chlordane in air samples .
    • Results : Chlordane has been found in the indoor air of some homes in Japan and the US, potentially affecting the health of residents .
  • Risk Assessment

    • Application : Assessing the risk of Chlordane exposure to human health and the environment .
    • Method : This involves creating a national Chlordane usage inventory, compiling Chlordane emission inventories, and carrying out risk assessments .
    • Results : This helps in understanding the present scenario of residual Chlordane at national and global levels with prevailing management practices .

Safety And Hazards

Chlordane is toxic if swallowed, in contact with skin, and if inhaled. It causes serious eye irritation. It may damage fertility or the unborn child. It causes damage to organs through prolonged or repeated exposure. It is harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

1,3,4,7,8,9,10,10-octachlorotricyclo[5.2.1.02,6]dec-8-ene
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InChI

InChI=1S/C10H6Cl8/c11-3-1-2-4(5(3)12)9(16)7(14)6(13)8(2,15)10(9,17)18/h2-5H,1H2
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InChI Key

BIWJNBZANLAXMG-UHFFFAOYSA-N
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Canonical SMILES

C1C2C(C(C1Cl)Cl)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl
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Molecular Formula

C10H6Cl8
Record name CHLORDANE
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DSSTOX Substance ID

DTXSID7020267
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Molecular Weight

409.8 g/mol
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Physical Description

It is a solid when pure, however, it is often formulated as a solution in organic solvents which may be flammable. Generally denser than water and insoluble in water. Vapors heavier than air. Toxic by inhalation, ingestion, or skin absorption. Formerly used as a pesticide but it has been banned in the US since 1988., Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]; [NIOSH], Solid; [Cerilliant MSDS], White odorless crystals; [Sigma-Aldrich MSDS], TECHNICAL-GRADE PRODUCT: LIGHT YELLOW-TO-AMBER VISCOUS LIQUID., Amber-colored, viscous liquid with a pungent, chlorine-like odor., Amber-colored, viscous liquid with a pungent, chlorine-like odor. [insecticide]
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Boiling Point

347 °F at 2 mmHg (EPA, 1998), 175 °C @ 1 mm Hg, at 0.27kPa: 175 °C, decomposes, Decomposes
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Flash Point

Solution: 225 °F (open cup), 132 °F (closed cup)
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Solubility

0.0001 % (NIOSH, 2023), Miscible with aliphatic and aromatic hydrocarbon solvents, including deodorized kerosene, In water, 0.056 mg/L @ 25 °C, Solubility in water: none, 0.0001%
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Density

1.56 to 1.57 at 77 °F (EPA, 1998), 1.59-1.63 @ 25 °C, Relative density (water = 1): 1.59 - 1.63, 1.56, (77 °F): 1.6
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Vapor Density

14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 14: (air= 1 at boiling point of chlordane), 14
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Vapor Pressure

1e-05 mmHg at 77 °F (EPA, 1998), 0.00001 [mmHg], 0.000036 [mmHg], 0.0000503 [mmHg], 9.75X10-6 mm Hg @ 25 °C, Vapor pressure, Pa at 25 °C: 0.0013, 0.00001 mmHg
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Mechanism of Action

In vivo effects of chlordane on brain atpase activities in rats fed with iron sufficient (is) & deficient (id) diets were investigated. Male sprague-dawley rats were fed with 0, 25, 50, and 100 ppm chlordane mixed with is & id diets for 12 wk. Na+, K+ & oligomycin sensitive (os) and insensitive (oi) Mg2+ ATPase activities were determined. Na+, K+ and os Mg2+ ATPase were decr significantly in treated rats. Oligomycin insensitive Mg2+ ATPase was unaffected by chlordane treatment. Na+, K+ & os Mg2+ ATPase activities decr in dose dependent manner reaching a max of 60 & 75% in 100 ppm group fed on id diets as compared to controls receiving the same diet. The rats fed is diets also showed decr enzyme activities but the decr was 15-20% less than id groups at any dose of chlordane. These results suggest that chlordane may be exerting its toxic action by inhibiting the ATPase system., Although all organochlorine insecticides are CNS stimulants, their exact mechanisms of action may vary. ... Cyclodienes, hexachlorocyclohexanes, and toxaphene and related compounds are thought to exert their toxic effects through inhibition of gamma-aminobutyric acid., Cyclodienes act as antagonists at inotropic receptors for gamma-aminobutyric acid, decreasing the uptake of chloride ions, which results only in a partial repolarization of the neuron and a state of uncontrolled excitation., Cis- and trans-chlordane and their metabolites ... bind irreversibly with cellular macromolecules such as protein, ribonucleic acid (RNA), and deoxyribonucleic acid (DNA). Binding to these macromolecules may lead to cell death or altered cellular function. In addition, cis- and trans-chlordane, heptachlor, and heptachlor epoxide increase the generation of superoxide in cultures of guinea pig polymorphonuclear leukocytes. This was probably an indirect effect of activation of phospholipase C, or of increasing the intracellular concentration of free ionized calcium, rather than a direct effect on protein kinase C., The primary effect, induction of hepatic cytochrome P-450 and other microsomal protein, is accompanied by a large increase in the volume of the smooth endoplasmic reticulum, which results in hepatocellular enlargement and hypertrophy. ... In mice treated repeatedly over several weeks, the body burden of the chlordane isomers decreased, and the body burden of oxychlordane increased with time. This suggests that chlordane induces its own metabolism, probably to intermediates that bind to and disrupt the function of vital cellular macromolecules. A possible mechanism may be that the components and metabolites of chlordane exert their effects by altering the permeability of the mitochondrial membrane, inhibiting mitochondrial oxidative phosphorylation. Also, chlordane may induce production of superoxide, which may result in lipoperoxidation, a known mechanism of toxicity to the liver.
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Impurities

Several new components of technical chlordane were discovered using electron capture, negative ionization gas chromatographic mass spectrometry. These compounds have 10-12 chlorines and are produced by the condensation of three cyclopentadiene molecules. The most abundant compound has a molecular weight of 606 and has the elemental composition C15H6Cl12. This compound and a series of related compounds were also identified as contaminants in human adipose tissue samples. These compounds are approximately 0.01-0.03% of the technical chlordane mixture, and they have average concentrations in human adipose tissue of 0.4-0.7 ng/g of fat. They are more highly retained in human adipose tissue than chlordane-like compounds containing eight or fewer chlorine atoms.
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Product Name

Chlordane

Color/Form

Viscous, amber-colored liquid, Colorless, viscous liquid, White crystals

CAS RN

57-74-9(mixedisomers); 5103-71-9(alphaisomer); 5103-74-2(gammaisomer); 12789-03-6(mixedisomers), 57-74-9, 33442-85-2, 5103-74-2, 5103-71-9, 12789-03-6
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Melting Point

223-225 °F (cis); 219-221 °F (trans) (NTP, 1992), Melting point: 106-107 °C cis-isomer; 104-105 °C trans-isomer, 217-228 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Citations

For This Compound
51,900
Citations
… States Environmental Protection Agency Office of … - … Continuation of Residue …, 1988 - Springer
Chlordane (1,2,4,5,6,7,8,8-octachlor-2,3,3a,4,7,7a,-hexahydro-4,7,-methanoindene; or 1,2,4,5,6,7,8,8-octachloro-3a,4,7,7a-tetrahydro-4-7-methanoindane) is also known as …
Number of citations: 6 link.springer.com
MA Dearth, RA Hites - Environmental science & technology, 1991 - ACS Publications
… of technical chlordane are a- and y-chlordane (aCL and gCL; … of technical chlordane itself; this is published elsewhere … accumulated from technical chlordane into human adipose tissue(…
Number of citations: 100 pubs.acs.org
R Eisler - 1990 - books.google.com
… million kilograms of chlordane were produced annually. Concern over the potential carcinogenicity of chlordane has led to sharply curtailed production. Since 1983, chlordane use in …
Number of citations: 206 www.google.com
MJI Mattina, W Iannucci-Berger… - Journal of agricultural and …, 2000 - ACS Publications
… All chlordane concentrations in vegetation and soil given in this paper are the sum of γ-chlordane, α-chlordane, and trans-nonachlor expressed as micrograms per gram on a dry weight …
Number of citations: 183 pubs.acs.org
GW Sovocool, RG Lewis, RL Harless… - Analytical …, 1977 - ACS Publications
… Determination of chlordane residues … chlordane residues and actual environmental exposure, therefore, a thorough and accurate determination of the compositionof technical chlordane …
Number of citations: 135 pubs.acs.org
G Shigenaka - 1990 - books.google.com
Chlordane is a member of the chlorinated organic pesticide … and unanticipated effects of chlordane use arose during the late 1950s… By 1983, the only remaining application of chlordane …
Number of citations: 40 www.google.com
AA Nomeir, NP Hajjar - … and Toxicology: Continuation of Residue Reviews, 1987 - Springer
Chlordane is a cyc10diene insecticide patented in Great Britain in 1949. It is synthesized by the Diels-Alder fusion of hexachlorocyc1opentadiene and cyc10pentadiene to form the …
Number of citations: 64 link.springer.com
TF Bidleman, LMM Jantunen, PA Helm… - … science & technology, 2002 - ACS Publications
… These observations suggest changing source composition of chlordane in arctic air, with a … contributions of soil emissions to long-range transport of chlordane-related compounds. …
Number of citations: 239 pubs.acs.org
S Tashiro, F Matsumura - Archives of Environmental Contamination and …, 1978 - Springer
… chlordane is of great importance is that it is frequently found in human tissues as the major chlordane … 1977) that both cis- and trans-chlordane can be converted to heptachlor in the rat …
Number of citations: 100 link.springer.com
WP Cochrane, R Greenhalgh - Journal of the Association of …, 1976 - academic.oup.com
… heptachlor and trans-chlordane, in 2 different technical chlordane reference standards. For … of technical chlordane constituted approximately 40%. Technical chlordane is an …
Number of citations: 31 academic.oup.com

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